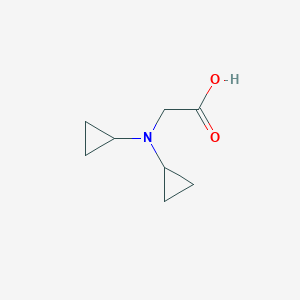

Dicyclopropylglycine

Description

Historical Context of Dicyclopropylglycine Discovery and Initial Characterization in Research

The synthesis and initial investigations into the properties of α,α-dicyclopropylglycine were reported in the mid-to-late 20th century. Early research focused on its synthesis and incorporation into peptides. researchmap.jpuodiyala.edu.iq A notable study involved investigating the conformational preferences of Dcp by synthesizing a dipeptide containing it. researchgate.netresearchgate.net X-ray diffraction analysis of this dipeptide, Z-Dcp(1)-Dcp(2)-OCH(3), revealed that both Dcp residues adopt a folded conformation, suggesting its potential to stabilize specific peptide structures. researchgate.netresearchgate.netnih.gov Initial studies also explored its behavior in biological systems, noting that due to the two hydrocarbon groups on the alpha-carbon, it appeared not to be taken up by the same cellular transport systems as naturally occurring amino acids. archive.org

Significance of this compound as an Unnatural Amino Acid in Chemical Sciences

Unnatural amino acids (UAAs) are non-proteinogenic amino acids that are either chemically synthesized or occur naturally but are not genetically encoded. They are crucial tools in modern chemical sciences for several reasons. UAAs are used as building blocks to create novel molecular structures, as probes to understand biological systems, and to enhance the properties of peptides and other molecules. nih.gov

The significance of this compound lies in its distinct Cα,α-disubstituted structure, which imparts significant conformational constraints on molecules that incorporate it. researchgate.netresearchgate.net This rigidity is a desirable trait in peptide and peptidomimetic design, as it can lead to the stabilization of specific secondary structures like β-turns and helices. researchgate.netresearchgate.net The ability to control the three-dimensional structure of a peptide is fundamental to designing molecules with specific biological activities. Furthermore, the incorporation of UAAs like Dcp can enhance the resistance of peptides to proteolytic degradation, a major hurdle in the development of peptide-based therapeutics. frontiersin.org

Overview of Key Research Domains Involving this compound

Research involving this compound primarily falls into the domains of synthetic organic chemistry and chemical biology.

Synthetic Organic Chemistry : This field focuses on the development of new methods for the synthesis of complex organic molecules. uni-leipzig.dewits.ac.za Research in this area includes the creation of novel synthetic routes for Dcp itself and its derivatives. researchmap.jp Organic chemists also explore the incorporation of Dcp into various molecular scaffolds to study its influence on their chemical and physical properties. wits.ac.za The development of efficient synthetic strategies is crucial for making Dcp and other UAAs readily available for further research. vdoc.pub

Chemical Biology : This interdisciplinary field utilizes chemical techniques to study and manipulate biological systems. pasteur.fruniversiteitleiden.nl In chemical biology, Dcp is used as a tool to probe and modulate the structure and function of peptides and proteins. universiteitleiden.nluni-muenster.de By replacing natural amino acids with Dcp, researchers can investigate the relationship between peptide conformation and biological activity. nih.gov This approach is valuable in drug discovery and for understanding fundamental biological processes. universiteitleiden.nluniversiteitleiden.nl

Scope and Objectives of this compound Research in Contemporary Organic and Chemical Biology

Contemporary research on this compound continues to build upon its foundational importance in controlling molecular conformation.

In organic chemistry , a key objective is the development of more efficient and stereoselective synthetic methods for Dcp and its analogs. rsc.org This includes creating new catalytic systems and reaction pathways. uni-leipzig.de The ability to synthesize a wider variety of Dcp-containing building blocks would expand the toolkit available to chemists for creating novel molecules with tailored properties.

In chemical biology , the primary goal is to utilize Dcp to design peptides and proteins with enhanced stability and specific biological functions. nih.gov This includes the development of peptide-based therapeutics with improved pharmacokinetic profiles. nih.govfrontiersin.org Researchers are also exploring the use of Dcp to create molecular probes for imaging and studying cellular processes. nih.gov The ribosomal incorporation of unnatural amino acids like Dcp into proteins is an expanding area of research, offering the potential to create proteins with novel functions. plos.org

Structure

3D Structure

Properties

IUPAC Name |

2-(dicyclopropylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)5-9(6-1-2-6)7-3-4-7/h6-7H,1-5H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTAMPUTGUUPCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CC(=O)O)C2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Dicyclopropylglycine and Its Derivatives

Classic Approaches to Dicyclopropylglycine Synthesis

Conventional methods for amino acid synthesis have been successfully applied to produce racemic this compound. These routes are often characterized by their reliability and straightforward execution, forming the foundation for more complex synthetic endeavors.

The Strecker synthesis is a well-established and direct method for producing α-amino acids. chemistnotes.com The process typically involves a one-pot, three-component reaction between a ketone or aldehyde, ammonia (B1221849), and a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. masterorganicchemistry.combuchler-gmbh.comorganic-chemistry.org For α,α-disubstituted amino acids like this compound, a ketone is used as the carbonyl precursor. wikipedia.org

The synthesis of this compound via this route commences with dicyclopropyl ketone. The reaction with ammonia and a cyanide salt (like potassium cyanide or sodium cyanide) yields the intermediate α,α-dicyclopropyl-α-aminonitrile. wikipedia.org Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, affords the target amino acid, α,α-dicyclopropylglycine. masterorganicchemistry.com While this classical approach is efficient for producing the racemic mixture of the amino acid, it does not provide stereochemical control. chemistnotes.com

Table 1: Representative Strecker Synthesis for α,α-Disubstituted Amino Acids

| Carbonyl Precursor | Amine Source | Cyanide Source | Intermediate Product | Final Product (after hydrolysis) |

|---|

This table represents a generalized scheme based on the standard Strecker reaction mechanism.

Beyond the Strecker reaction, other classical methods for preparing α,α-disubstituted amino acids can be conceptually applied to this compound. One prominent strategy is the alkylation of glycine (B1666218) derivatives. This involves using a glycine enolate equivalent that can be sequentially alkylated. However, introducing two sterically demanding cyclopropyl (B3062369) groups via this method can be challenging.

Multicomponent reactions, such as the Ugi reaction, offer another versatile pathway. The Ugi reaction combines a ketone, an amine, a carboxylic acid, and an isocyanide to form a dipeptide-like structure in a single step. researchgate.net By using dicyclopropyl ketone as the carbonyl component, this method can be used to synthesize peptide derivatives containing the this compound core. researchgate.net

Other notable approaches for α,α-disubstituted amino acids that could be adapted include the palladium-catalyzed α-arylation or α-alkylation of imino esters and amides, providing a modular route to functionalized glycine derivatives. organic-chemistry.org

Strecker Reaction-based Syntheses

Advanced Stereoselective Synthesis of this compound and Its Chiral Forms

Achieving stereocontrol in the synthesis of this compound is crucial for its application in pharmaceuticals and chiral materials. This requires advanced synthetic strategies that can selectively produce a single enantiomer or diastereomer.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. york.ac.ukwikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recycled. york.ac.ukwikipedia.org This strategy is widely used in asymmetric synthesis. numberanalytics.com

For the synthesis of chiral this compound, a prochiral enolate precursor can be attached to a chiral auxiliary, such as one of Evans' oxazolidinones or Oppolzer's camphorsultam. wikipedia.orgnumberanalytics.com The steric bulk of the auxiliary shields one face of the enolate, forcing an incoming electrophile (a cyclopropyl-containing reagent in this case) to attack from the less hindered face. This results in a diastereoselective alkylation. A second, similar alkylation step followed by removal of the auxiliary would yield the enantiomerically enriched this compound. The efficiency of such an approach relies on high levels of diastereocontrol, which allows for the separation of diastereomers if necessary. york.ac.uk

Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis

| Chiral Auxiliary | Typical Application | Key Feature |

|---|---|---|

| Evans' Oxazolidinones | Asymmetric alkylations, aldol (B89426) reactions. numberanalytics.com | Forms a rigid chelated transition state to direct stereochemistry. |

| Oppolzer's Camphorsultam | Asymmetric alkylations, Michael additions. wikipedia.org | Provides high stereochemical induction due to its rigid bicyclic structure. wikipedia.org |

Asymmetric catalysis is a powerful tool for generating chiral molecules, where a small amount of a chiral catalyst produces a large quantity of an enantiomerically enriched product. irbbarcelona.org This approach is highly efficient and is a cornerstone of modern organic synthesis. ethz.ch

For this compound, a catalytic asymmetric Strecker reaction is a viable strategy. This involves using a chiral catalyst to control the addition of cyanide to a dicyclopropyl ketimine, leading to an enantiomerically enriched α-aminonitrile. wikipedia.orgacs.org Various metal-ligand complexes have been developed to catalyze this transformation with high enantioselectivity. acs.org

Another important catalytic method is asymmetric hydrogenation. wikipedia.org A prochiral enamide or a similar unsaturated precursor of this compound can be hydrogenated using a chiral transition metal catalyst (often based on rhodium or iridium with chiral phosphine (B1218219) ligands) to produce the chiral amino acid with high enantiomeric excess. irbbarcelona.orgwikipedia.org

When this compound is incorporated into a larger molecule that contains other stereocenters, such as a peptide, controlling the relative stereochemistry becomes paramount. Diastereoselective synthesis aims to preferentially form one diastereomer over others. numberanalytics.com

Studies on peptides containing this compound (Dcp) have shown that this amino acid strongly influences the peptide's conformation. nih.govresearchgate.net The synthesis of a dipeptide like Z-Dcp-Dcp-OCH₃ requires coupling methods that can overcome the significant steric hindrance of the amino acid. nih.govompu.ac.jp The choice of coupling reagents and reaction conditions is critical to ensure that the reaction proceeds efficiently and without racemization of existing chiral centers. Furthermore, directed synthesis strategies, where a functional group on the starting material guides the stereochemical outcome of a reaction, can be employed to create complex dicyclopropyl-containing structures, such as bicyclopropanes, with high diastereoselectivity. nih.gov Strategies for the diastereoselective synthesis of complex molecules often involve a sequence of stereocontrolled reactions where the stereochemistry of one center directs the formation of the next. nih.gov

Asymmetric Catalysis in this compound Synthesis

Solution-Phase Synthetic Strategies for this compound-Containing Oligomers

While SPPS is dominant for longer peptides, solution-phase synthesis remains a valuable and often necessary technique, particularly for the synthesis of short peptides, complex peptide derivatives, or when large quantities are required. rsc.orgnih.govyoutube.com The synthesis of this compound-containing oligomers has been accomplished using solution-phase methods, which involve step-wise coupling of protected amino acids in an organic solvent, followed by purification of the intermediate product at each stage. researchgate.net

A key advantage of solution-phase synthesis is the ability to fully characterize intermediates, ensuring the purity of the precursor before proceeding to the next coupling step. This is particularly important for challenging sequences where side reactions might occur. The synthesis of a protected dipeptide, Z-Dcp-Dcp-OCH3, highlights a typical solution-phase approach where the N-terminus is protected by a benzyloxycarbonyl (Z) group and the C-terminus by a methyl ester. researchgate.net

The general workflow involves the activation of the carboxyl group of an N-protected this compound (e.g., Boc-Dcp-OH or Z-Dcp-OH) using a coupling reagent. The activated species is then reacted with the free amino group of another amino acid ester (e.g., H-Dcp-OMe) in the presence of a base to facilitate the peptide bond formation. After each coupling and deprotection step, the product must be isolated and purified, often by crystallization or chromatography. youtube.com Fragment condensation, where protected peptide fragments are coupled together, is another powerful solution-phase strategy for building larger Dcp-containing oligomers. nih.gov

Chemoenzymatic Synthesis of this compound and Analogues

Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical synthesis to create complex molecules. mdpi.commdpi.com This approach is particularly powerful for achieving high stereoselectivity under mild reaction conditions. researchgate.net While the chemoenzymatic synthesis of various natural products, glycans, and peptides is well-established, its specific application to the synthesis of α,α-dicyclopropylglycine or its direct incorporation into peptides appears to be a less explored area of research. nih.govnih.govplos.orgmdpi.com

In principle, enzymes such as α-glucosidases or phosphorylases, which are used in the synthesis of glycosides, or peptidases, which can be run in reverse to form peptide bonds, could be engineered or adapted for this purpose. researchgate.netmdpi.com For instance, the synthesis of other non-canonical amino acids sometimes employs enzymes for key stereoselective transformations. However, the steric bulk of the dicyclopropyl groups likely presents a significant challenge for the active sites of most natural enzymes. The development of novel biocatalysts through directed evolution or rational design could potentially open avenues for the chemoenzymatic production of Dcp and its derivatives in the future.

Synthesis of this compound Analogues and Conformationally Restricted Derivatives

The synthesis of analogues and conformationally restricted derivatives of this compound is driven by the desire to fine-tune the steric and electronic properties of peptides for various applications, including drug design. researchmap.jpnih.gov

Macrocyclization Strategies Involving this compound

Macrocyclization is a widely used strategy to impart conformational rigidity and improve the pharmacological properties of peptides, such as stability and binding affinity. slideshare.netnih.govneurosnap.ai Incorporating this compound into a macrocyclic peptide can further enhance these effects due to its inherent conformational constraints. researchgate.net

Cyclization can be performed either on the solid support or in solution. nih.gov For on-resin cyclization, a peptide is typically assembled on a resin, such as 2-chlorotrityl, using an orthogonal protecting group strategy. uci.edu After selective deprotection of the groups at the N- and C-termini (or side chains), the cyclization is performed by forming an amide bond.

In solution-phase cyclization, a linear peptide containing this compound is first synthesized and cleaved from the resin. The cyclization is then carried out in dilute solution to favor intramolecular over intermolecular reactions. nih.gov Coupling reagents optimized for macrocyclization, such as DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one), are often employed to achieve high yields. peptide.com The rigid turn induced by this compound can pre-organize the linear peptide into a conformation that is favorable for cyclization.

| Cyclization Method | Key Features | Typical Reagents/Resins |

| On-Resin Cyclization | Performed while the peptide is attached to the solid support; minimizes intermolecular side reactions. | 2-Chlorotrityl resin, orthogonal protecting groups (e.g., Fmoc/Allyl). |

| Solution-Phase Cyclization | Performed on the cleaved, purified linear peptide; requires high dilution conditions. | DEPBT, HATU, HBTU. peptide.commdpi.com |

Scaffold Design and Construction Using this compound

Peptide scaffolds serve as frameworks for presenting functional groups in a defined three-dimensional arrangement. bluepharm.frnih.govfrontiersin.org The unique structural properties of this compound make it an attractive building block for the design of novel and highly stable scaffolds. scribd.comresearchgate.net The steric hindrance of the gem-dicyclopropyl group severely restricts the conformational freedom of the peptide backbone, promoting the formation of stable secondary structures like turns or helices. researchgate.net

This property can be exploited to construct scaffolds with predictable and rigid architectures. For example, by placing Dcp residues at specific positions within a peptide sequence, it is possible to nucleate and stabilize a particular fold. These Dcp-containing peptides can then serve as scaffolds for various applications, from mimicking protein epitopes to developing new catalysts. The design process can be guided by computational modeling to predict the conformational effects of Dcp incorporation. biorxiv.orgbakerlab.org Furthermore, these rigid scaffolds can be functionalized by attaching other chemical moieties to create complex biomolecules with tailored properties. plos.org The synthesis of such scaffolds would typically follow established SPPS or solution-phase methodologies, with special attention paid to the coupling of the sterically demanding Dcp residues. researchmap.jp

Conformational Analysis and Structural Characterization of Dicyclopropylglycine Containing Constructs

Fundamental Principles of α,α-Disubstituted Glycine (B1666218) Conformational Preferences

The conformational flexibility of a peptide backbone is largely defined by the rotational freedom around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds of each amino acid residue. hod4.net In standard proteinogenic amino acids (excluding glycine), steric clashes between the single side chain and the backbone limit the allowed φ and ψ angles, as famously depicted in the Ramachandran plot. nih.govcnr.it

In α,α-disubstituted glycines, the presence of two substituents on the alpha-carbon atom introduces significant additional steric hindrance. mdanalysis.org This severely restricts the available conformational space, making these residues powerful tools for inducing specific secondary structures. rsc.org The nature and bulkiness of the two α-substituents determine which conformations are favored. For instance, increasing the size of acyclic side chains in a series from α,α-dimethylglycine (Aib) to α,α-diethylglycine (Deg) and α,α-di-n-propylglycine (Dpg) shows a progressive shift in preference from helical structures to a fully extended (C5) conformation. researchgate.net Depending on the specific side chains, these residues can act as potent promoters of β-turns, 3₁₀-helices, or extended strands, while generally preventing the formation of β-sheet structures. nih.gov The introduction of α,α-dicyclopropylglycine, with its bulky and rigid cyclopropyl (B3062369) groups, is thus expected to impose significant conformational constraints on any peptide into which it is incorporated.

Spectroscopic Investigations of Dicyclopropylglycine Conformations in Solution

Spectroscopic techniques are essential for understanding the three-dimensional structure of peptides in solution, which often represents a more biologically relevant environment than the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the three-dimensional structure of peptides in solution. stackexchange.com Key parameters derived from NMR experiments, such as Nuclear Overhauser Effects (NOEs), provide through-space distance information between protons, while scalar coupling constants (e.g., ³JNHCαH) can help define backbone torsion angles. uu.nlresearchgate.net Two-dimensional experiments like NOESY and TOCSY are fundamental for assigning proton resonances and identifying sequential and medium-range contacts that define secondary structures. stackexchange.com Furthermore, NMR can be used to confirm whether a conformation observed in a crystal structure is retained in solution.

In the context of this compound, NMR studies on a protected dipeptide, Z-Dcp-Dcp-OCH₃, have shown that the folded conformation observed in the solid state is substantially maintained when dissolved in acetonitrile, confirming the residue's strong conformational rigidity.

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide detailed information about a molecule's structure and bonding. In peptide analysis, they are particularly useful for examining the amide bonds of the backbone. The frequencies of the amide I (mainly C=O stretching) and amide A (N-H stretching) bands are sensitive to the formation of intramolecular hydrogen bonds, which are the cornerstone of stable secondary structures. A shift in these bands can indicate the presence and strength of hydrogen bonding networks characteristic of helices and turns. Because IR and Raman spectroscopy are governed by different selection rules (change in dipole moment for IR, change in polarizability for Raman), they often provide complementary information on a molecule's vibrational modes. For instance, analyzing a tetrapeptide with both techniques helped to characterize its type-II β-turn conformation.

Electronic Circular Dichroism (ECD) Spectroscopy in Conformational Studies

Solid-State Structural Analysis of this compound Peptides and Analogues

Determining the structure of a molecule in the solid state via X-ray crystallography provides a high-resolution snapshot of its most stable conformation, including precise bond lengths, bond angles, and torsion angles.

X-ray diffraction analysis of single crystals is the definitive method for determining the three-dimensional structure of molecules at atomic resolution. For peptides, this technique provides precise values for the backbone φ and ψ torsion angles, which define the peptide's conformation.

Table 1: Crystallographic Data for a this compound-Containing Peptide

| Compound | Method | Key Conformational Findings | Reference(s) |

| Z-Dcp¹-Dcp²-OCH₃ | X-ray Crystallography | Both Dcp residues are in a folded conformation. The overall structure is an α-pleated sheet, where the residues adopt alternating L-like and D-like conformations. | ,,, mdanalysis.org |

Table of Compounds

| Abbreviation / Name | Full Name |

| Dcp | α,α-Dicyclopropylglycine |

| Aib | α,α-Dimethylglycine (or α-Aminoisobutyric acid) |

| Deg | α,α-Diethylglycine |

| Dpg | α,α-Di-n-propylglycine |

| Z-Dcp-Dcp-OCH₃ | Z-α,α-Dicyclopropylglycyl-α,α-dicyclopropylglycine methyl ester |

| Z | Benzyloxycarbonyl |

Crystal Engineering and Packing Effects on Conformation

Crystal engineering provides a powerful avenue for influencing the conformational states of molecules within a crystalline lattice. The process of crystallization itself, involving the arrangement of molecules into a well-ordered, three-dimensional structure, is governed by a variety of intermolecular interactions. These interactions can dictate the preferred conformation of flexible molecules like peptides. nih.gov In the context of this compound-containing peptides, crystal packing forces play a crucial role in determining the final solid-state conformation.

Computational Approaches to this compound Conformational Landscapes

Computational chemistry offers indispensable tools for exploring the vast conformational space available to peptides. These methods complement experimental techniques by providing detailed energetic and dynamic information about molecular structures.

Quantum Mechanical (QM) Calculations for Conformational Energy Minima

Quantum mechanical (QM) calculations are fundamental in determining the intrinsic conformational preferences of molecules by solving the Schrödinger equation. mdpi.com These methods provide accurate energy landscapes, identifying the most stable or low-energy conformations. roaldhoffmann.com For peptides, QM calculations can elucidate the relative energies of different folded and extended structures. roaldhoffmann.comscispace.com

While direct QM calculations on large peptide systems can be computationally expensive, they are crucial for parameterizing more efficient methods like molecular mechanics (MM). mdpi.com The accuracy of QM methods allows for a reliable assessment of conformational energies, which is essential for understanding the factors that stabilize specific secondary structures. chemrxiv.org The extended Hückel method, an early QM approach, has been used to study the conformations of amino acid residues, providing an independent verification of results from empirical energy calculations. roaldhoffmann.com

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, capturing the constant motion and conformational transitions of molecules like peptides. volkamerlab.orgnih.gov By simulating the movement of atoms over time based on a force field, MD can explore the conformational landscape and reveal the interplay between different structures. chemcomp.comucsf.edu

MD simulations are particularly valuable for understanding how a peptide behaves in a solution or a membrane environment, which can differ significantly from the solid state. volkamerlab.org These simulations can show the flexibility of the peptide backbone and the influence of solvent on conformational preferences. For this compound-containing peptides, MD can help to understand how the bulky dicyclopropyl groups restrict conformational freedom and influence the dynamic equilibrium between different folded and unfolded states. The analysis of MD trajectories can reveal the stability of secondary structures, such as helices, and the pathways of conformational change. researchgate.net

Density Functional Theory (DFT) Applications in Conformational Analysis

Density Functional Theory (DFT) has become a widely used computational method in chemistry due to its balance of accuracy and computational efficiency. frontiersin.org DFT is particularly well-suited for studying the conformational analysis of organic molecules, including peptides. fu-berlin.de It can be used to optimize molecular geometries and calculate the relative energies of different conformers. mdpi.com

In the context of this compound, DFT calculations can provide detailed insights into the electronic structure and how it influences conformational preferences. smu.edu These calculations can be applied to investigate the stability of various helical and extended conformations, helping to rationalize experimental observations. nih.gov DFT can also be used in hybrid QM/MM methods to study large peptide systems where a high level of theory is needed for a specific region, such as the Dcp residue and its immediate surroundings. frontiersin.org

Impact of this compound Residues on Peptide Secondary and Tertiary Structures

The incorporation of non-proteinogenic amino acids like this compound can have a profound impact on the secondary and tertiary structure of peptides. These modifications can be used to stabilize specific conformations and to design peptides with novel biological activities.

Induction and Stabilization of Helical Structures (e.g., 3₁₀-helix, α-helix)

The substitution of α-hydrogen atoms with bulky alkyl groups, as in this compound, significantly restricts the conformational freedom of the peptide backbone. researchgate.net This restriction can favor the adoption of specific secondary structures, most notably helical conformations. While homopeptides of other α,α-disubstituted glycines like diethylglycine or dipropylglycine (B1220447) tend to adopt fully extended conformations, the unique steric bulk of the dicyclopropyl groups in Dcp can promote folded structures. researchgate.net

The introduction of Dcp can act as a molecular tool to stabilize folded conformations. researchgate.netcnr.it This is in contrast to the destabilizing effect that some non-standard amino acids can have on helical structures. frontiersin.org The steric hindrance provided by the Dcp side chains can favor the formation of compact structures like the 3₁₀-helix and the α-helix. The stabilization of these helical motifs is crucial in the design of bioactive peptides, as the α-helix is a common recognition motif in protein-protein interactions. explorationpub.com The ability of Dcp to induce and stabilize helices makes it a valuable component in the toolkit of peptide chemists for creating conformationally constrained and biologically active peptides. frontiersin.org

Table of Research Findings on this compound-Containing Constructs

| Research Area | Key Finding | Reference |

|---|---|---|

| Crystal Engineering | In the solid state, a dipeptide with this compound, Z-Dcp(1)-Dcp(2)-OCH(3), displays a folded conformation, specifically an α-pleated sheet structure. | researchgate.netcnr.itresearchgate.net |

| Computational Modeling | Computational methods like QM, MD, and DFT are essential for exploring the conformational possibilities and energy landscapes of peptides containing Dcp. | roaldhoffmann.comvolkamerlab.orgfrontiersin.org |

| Peptide Structure | The inclusion of Dcp residues can restrict the conformational freedom of the peptide backbone, which promotes the formation and stabilization of helical secondary structures. | researchgate.net |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound (Dcp) |

| Z-Dcp(1)-Dcp(2)-OCH(3) |

| Diethylglycine |

Promotion of Folded Conformations (e.g., α-pleated sheet, β-turns)

The incorporation of α,α-dicyclopropylglycine (DcpG), a Cα,α-disubstituted glycine, into peptide backbones has a profound influence on their conformational preferences, strongly favoring folded structures. This effect is primarily driven by the steric bulk of the two cyclopropyl rings attached to the α-carbon, which significantly restricts the available conformational space defined by the phi (φ) and psi (ψ) dihedral angles.

While other Cα,α-disubstituted amino acids, such as α,α-di-n-propylglycine (Dpg), have been shown to induce β-turn conformations in peptides, the specific role of DcpG in promoting β-turns is not as extensively documented in scientific literature. researchgate.net The steric constraints imposed by DcpG are expected to favor turn-like structures in principle, but detailed structural studies confirming the prevalence and type of β-turns induced by DcpG remain less common compared to the evidence for α-sheet formation.

Influence on Overall Peptide Structural Rigidity and Flexibility

The introduction of DcpG into a peptide sequence markedly increases its structural rigidity and reduces its conformational flexibility. researchgate.net The two cyclopropyl groups at the Cα position create significant steric hindrance, which severely limits the rotation around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds. This restriction forces the peptide backbone into a more defined and constrained conformation.

The inherent rigidity of the DcpG residue helps to lock the local peptide chain into a specific folded state, as seen with the α-pleated sheet structure in the Z-Dcp(1)-Dcp(2)-OCH(3) dipeptide. researchgate.netnih.gov By minimizing the number of accessible low-energy conformations, DcpG effectively reduces the conformational entropy of the peptide chain. This pre-organization can be highly advantageous in the design of bioactive peptides, as it can lead to enhanced binding affinity and selectivity for biological targets by locking the peptide into its bioactive conformation. The structural rigidity conferred by DcpG is a key attribute that makes it a valuable component for stabilizing folded structures in synthetic peptides. researchgate.netresearchgate.netnih.gov

Interactive Data Tables

Table 1: Conformational Data for this compound-Containing Peptide This table summarizes the crystallographic findings for the specified DcpG-containing dipeptide.

| Compound | Method | Observed Conformation | Key Findings |

| Z-Dcp(1)-Dcp(2)-OCH(3) | X-Ray Crystallography | α-Pleated Sheet | Both DcpG residues are in a folded state, contributing to a highly ordered and rigid structure. The overall organization is analogous to that of peptides with alternating D/L residues. researchgate.netnih.gov |

Reactivity and Mechanistic Investigations of Dicyclopropylglycine

Chemical Reactivity Profiles of Dicyclopropylglycine Functional Groups

The amino group is nucleophilic, owing to the lone pair of electrons on the nitrogen atom. solubilityofthings.com It readily participates in reactions typical for primary amines, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. A crucial example is the formation of a peptide bond, where the amino group of one amino acid attacks the activated carboxyl group of another. masterorganicchemistry.com

Alkylation: Reaction with alkyl halides, although this can lead to over-alkylation.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines. researchgate.net

Protection: The amino group is often protected during multi-step syntheses to prevent unwanted side reactions. Common protecting groups for amines include tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc), which convert the amine into a less nucleophilic carbamate. organic-chemistry.org

The carboxylic acid group possesses an acidic proton and a carbonyl carbon that is susceptible to nucleophilic attack. Its principal reactions include:

Deprotonation: Reaction with a base to form a carboxylate salt.

Esterification: Conversion to an ester, typically under acidic conditions with an alcohol. This is a common strategy for protecting the carboxyl group during peptide synthesis. masterorganicchemistry.com

Amide Bond Formation (Coupling): This is the cornerstone of peptide synthesis. The carboxylic acid must first be activated to a more potent electrophile using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) before reacting with an amino group. masterorganicchemistry.comtaylorandfrancis.com

Reduction: Reduction to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

The cyclopropyl (B3062369) rings are the most distinguishing feature of Dcp. Their high degree of ring strain and unique electronic structure, which exhibits partial π-character, impart specific reactivity. While generally less reactive than the other functional groups under standard peptide synthesis conditions, they can participate in:

Ring-Opening Reactions: Under certain conditions, such as treatment with strong acids or transition metals, the strained three-membered ring can open. This reactivity is a hallmark of cyclopropane (B1198618) chemistry.

Radical Reactions: The C-H bonds on the cyclopropyl rings can be susceptible to radical abstraction.

The reactivity of each functional group can be influenced by the others. For example, the electronic properties of the cyclopropyl rings can subtly affect the pKa values of the amino and carboxylic acid groups. However, the most significant influence is steric. The two bulky cyclopropyl groups on the α-carbon create substantial steric hindrance, which can decrease the reaction rates at the amino and carboxyl termini compared to less substituted amino acids.

Reaction Mechanisms Involving the this compound Backbone

The reaction mechanisms involving the Dcp backbone are largely analogous to those of other amino acids but are subject to significant steric and conformational constraints. The most fundamental reaction is peptide bond formation .

The mechanism for forming a dipeptide, for instance, by coupling a protected Dcp unit (e.g., Boc-Dcp-OH) with an esterified amino acid (e.g., H₂N-R-CO₂Me), typically proceeds via an activated ester intermediate . Using a carbodiimide (B86325) coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) as an example:

Activation of the Carboxylic Acid: The carboxylate of Boc-Dcp-OH acts as a nucleophile, attacking the carbon of the carbodiimide. This is followed by proton transfer to form an O-acylisourea intermediate. This intermediate is highly reactive.

Nucleophilic Attack by the Amine: The amino group of the second amino acid ester attacks the carbonyl carbon of the activated O-acylisourea. This is the rate-determining step and is a nucleophilic acyl substitution.

Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.

Collapse of the Intermediate: The tetrahedral intermediate collapses, expelling the N,N'-dicyclohexylurea (DCU) as a stable leaving group and forming the new peptide (amide) bond. masterorganicchemistry.com

A key feature of mechanisms involving Dcp is the steric hindrance around the α-carbon. This bulkiness can slow the rate of both the activation step and the subsequent nucleophilic attack.

Another important mechanistic aspect relates to reactions at the α-carbon. In typical amino acids, the α-proton can be abstracted under certain conditions to form an enolate, leading to potential racemization. For Dcp, there are no α-protons, making it resistant to racemization via this pathway. This structural feature ensures the stereochemical integrity of adjacent chiral centers during synthesis.

Mechanisms involving the cyclopropyl rings themselves, such as acid-catalyzed ring-opening, would proceed through a protonated cyclopropane intermediate, which can then be attacked by a nucleophile, leading to a more stable, open-chain carbocation that is subsequently trapped.

Stereochemical Outcomes in this compound-Mediated Reactions

When Dcp is part of a reaction where a new stereocenter is formed elsewhere in the molecule, it can exert diastereoselective control. This influence stems from the rigid and well-defined three-dimensional space created by the bulky dicyclopropyl groups. These groups can effectively shield one face of a nearby reactive center, forcing an incoming reagent to attack from the less hindered face. This leads to the preferential formation of one diastereomer over another. The degree of stereochemical control depends on the proximity of the reacting center to the Dcp residue and the specific reaction conditions. numberanalytics.com

In reactions involving the peptide backbone itself, the primary stereochemical outcome is the high degree of conformational restriction. Unlike amino acids with flexible side chains, the Dcp residue severely limits the possible values for the phi (Φ) and psi (Ψ) dihedral angles. This has been confirmed by X-ray crystallography studies on a protected dipeptide, Z-Dcp-Dcp-OCH₃. researchgate.netresearchgate.net The study revealed that both Dcp residues adopt a folded conformation, forcing the peptide backbone into an α-pleated sheet structure. researchgate.net This is a direct stereochemical consequence of the bulky nature of the substituents.

Therefore, Dcp can be considered a "conformation-directing" residue. When used in peptide synthesis, it can be a tool to stabilize specific secondary structures, such as turns or sheets, which might be critical for biological activity. researchgate.netresearchgate.net

If a reaction were to occur that breaks a bond to a pre-existing chiral center in a Dcp-containing peptide, the stereochemical outcome would follow standard principles:

Sₙ2 reactions would proceed with an inversion of configuration at the chiral center. lumenlearning.comcognitoedu.org

Sₙ1 reactions , which proceed through a planar carbocation intermediate, would lead to racemization, producing a mixture of enantiomers. lumenlearning.com

Reactions where the chiral center is not directly involved will see their stereochemistry retained. lumenlearning.com

Kinetic and Thermodynamic Aspects of Reactions Involving this compound Derivatives

The outcome of chemical reactions involving Dcp derivatives can often be understood through the principles of kinetic and thermodynamic control. masterorganicchemistry.comlibretexts.orglibretexts.org These concepts determine which product is favored under a given set of reaction conditions, such as temperature, reaction time, and reversibility.

Kinetic Control: At lower temperatures or under irreversible conditions, the major product is the one that is formed fastest. masterorganicchemistry.comlibretexts.org This "kinetic product" arises from the reaction pathway with the lowest activation energy.

Thermodynamic Control: At higher temperatures, when the reaction is reversible, an equilibrium can be established between the starting materials and the products. Under these conditions, the major product will be the most stable one, regardless of how fast it is formed. masterorganicchemistry.comlibretexts.org This "thermodynamic product" corresponds to the lowest energy state.

In the context of Dcp-mediated reactions, consider a reaction that could yield two different diastereomeric products. The kinetic product would be formed via the transition state that experiences less steric clash. The thermodynamic product would be the most stable diastereomer, which may have a more relaxed conformation with minimized steric interactions in the final structure.

For example, in the alkylation of an enolate derived from a Dcp-containing peptide, different approaches of the electrophile could lead to different diastereomers.

Kinetic Enolate Formation: Using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) would favor the formation of the kinetic enolate, where the most accessible proton is removed. masterorganicchemistry.comvanderbilt.edu

Thermodynamic Enolate Formation: Using a smaller, weaker base in a protic solvent at higher temperatures would allow for equilibrium to be reached, favoring the more stable, substituted thermodynamic enolate. masterorganicchemistry.com

The table below illustrates how reaction conditions generally dictate the dominant product in a system under competing kinetic and thermodynamic control.

| Factor | Kinetic Control | Thermodynamic Control |

| Temperature | Low | High |

| Reaction Time | Short | Long |

| Reversibility | Irreversible | Reversible |

| Base (for enolates) | Strong, bulky (e.g., LDA) | Weaker, less hindered (e.g., NaOR) |

| Product Formed | Product with lowest activation energy (forms faster) | Most stable product (lowest Gibbs free energy) |

The significant steric bulk of the dicyclopropyl groups would likely raise the activation energy for many reactions, making kinetic considerations particularly important. The choice of reagents and conditions is therefore critical to steer the reaction toward the desired, often thermodynamically more stable, product.

Influence of Cyclopropyl Rings on Electronic Properties and Reactivity

Electronic Effects: The C-C bonds in a cyclopropane ring are not simple σ-bonds. Due to the severe angle strain (C-C-C angles are forced to be 60°), the carbon atoms utilize orbitals with a higher degree of p-character for their internal bonds. The external C-H or C-C bonds, in turn, have a higher s-character. This rehybridization results in the internal C-C bonds having properties that are intermediate between typical σ and π bonds. This "π-character" allows the cyclopropyl group to engage in conjugation with adjacent p-orbitals, such as those in a double bond or a carbocation.

This electronic nature has several consequences for reactivity:

Stabilization of Adjacent Positive Charges: A cyclopropyl group is very effective at stabilizing an adjacent carbocation. This occurs through a "bisected" conformation where the plane of the cyclopropyl ring is parallel to the empty p-orbital of the carbocation, allowing for maximal orbital overlap. This effect would be relevant in any potential reaction mechanism involving a carbocation on a group attached to the Dcp residue.

Inductive Effects: The cyclopropyl group is generally considered to be electron-donating through induction, which can influence the acidity and basicity of the nearby functional groups.

Steric and Conformational Effects: The most dominant influence of the dicyclopropyl moiety in the context of peptide chemistry is steric. The presence of two bulky, rigid groups on the α-carbon has profound consequences:

Conformational Restriction: Dcp severely restricts the conformational freedom of the peptide backbone. The sterically allowed regions in the Ramachandran plot are significantly reduced compared to proteinogenic amino acids. As demonstrated in structural studies of a Z-Dcp-Dcp-OCH₃ dipeptide, this steric hindrance forces the peptide into a highly folded, specific conformation. researchgate.netresearchgate.net

Shielding of the Backbone: The bulky groups can shield the amide bonds of the peptide backbone from enzymatic cleavage, potentially increasing the metabolic stability of peptides containing Dcp.

Reactivity Modulation: The rate of reactions at the amino and carboxyl groups is often reduced due to steric hindrance, which can impede the approach of reagents.

The combination of these electronic and steric factors makes Dcp a unique building block for designing peptides with predetermined secondary structures and enhanced stability. researchgate.net

This compound in Carbon-Carbon Bond Forming Reactions

Carbon-carbon (C-C) bond formation is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons. cognitoedu.orgalevelchemistry.co.uk Amino acids and their derivatives can be employed in C-C bond forming reactions in several ways, often as chiral templates or synthons. While specific examples detailing the use of this compound in such reactions are not widely reported, its structural properties suggest potential applications based on established methodologies.

One potential role for a Dcp derivative is in asymmetric synthesis , where it could act as a chiral auxiliary. If a chiral derivative of Dcp were used, it could be temporarily incorporated into a molecule to direct the stereochemistry of a C-C bond-forming reaction, such as an aldol (B89426), Michael, or alkylation reaction. The bulky dicyclopropyl groups would create a highly biased steric environment, forcing the reaction to proceed from a specific direction and thus forming one stereoisomer preferentially. After the reaction, the auxiliary could be cleaved and recovered.

Furthermore, Dcp could be incorporated into peptides or ligands that are then used to catalyze C-C bond-forming reactions. For example, dipeptides have been shown to promote asymmetric cyclopropanation reactions. nih.gov A Dcp-containing dipeptide could serve as a ligand for a metal catalyst, with the rigid conformation imposed by the Dcp residue creating a well-defined chiral pocket around the metal center, leading to high enantioselectivity in the catalyzed reaction.

Radical reactions are another avenue for C-C bond formation. libretexts.org A radical could be generated at a position adjacent to the Dcp residue, and its subsequent reaction with an alkene or alkyne would form a new C-C bond. The stereochemical outcome of such a reaction would be heavily influenced by the steric demands of the dicyclopropyl groups.

The table below lists some common C-C bond forming reactions where amino acid derivatives are often utilized, and where Dcp could hypothetically be applied.

| Reaction Type | Description | Potential Role of Dcp Derivative |

| Aldol Reaction | Reaction between two carbonyl compounds to form a β-hydroxy carbonyl compound. alevelchemistry.co.uk | As a chiral auxiliary to control the stereochemistry of the newly formed stereocenters. |

| Alkylation of Enolates | An enolate is reacted with an electrophile (e.g., an alkyl halide) to form a new C-C bond. vanderbilt.edu | To provide steric shielding, directing the approach of the electrophile to one face of the enolate. |

| Michael Addition | Addition of a nucleophile to an α,β-unsaturated carbonyl compound. | To act as the chiral nucleophile or to direct the addition to a prochiral substrate. |

| Diels-Alder Reaction | A [4+2] cycloaddition between a conjugated diene and a dienophile. alevelchemistry.co.uk | As part of the dienophile or diene to influence the facial selectivity of the cycloaddition. |

Given its highly constrained nature, the primary utility of this compound in this context is likely as a powerful conformational control element to influence the stereochemical course of reactions rather than as a direct participant in the bond-forming event itself.

Dicyclopropylglycine As a Core Scaffold in Peptidomimetic Design

Rationale for Utilizing Dicyclopropylglycine in Peptidomimetics

The unique structural properties of this compound offer significant advantages in the design of peptidomimetics, primarily by inducing conformational rigidity and enhancing stability against enzymatic breakdown. plos.orgresearchgate.net

Enhanced Proteolytic Stability in Peptidomimetic Scaffolds

A major hurdle in the therapeutic application of peptides is their rapid degradation by proteases in the body. plos.orgnih.gov The incorporation of this compound into a peptide sequence provides a robust defense against this enzymatic breakdown. plos.orgchemrxiv.org Proteases recognize and cleave specific peptide bond sequences, a process that requires the substrate peptide to fit into the enzyme's active site. The bulky and sterically demanding dicyclopropyl groups act as a shield, preventing the peptide backbone from adopting the extended conformation typically required for protease binding and subsequent hydrolysis. mdpi.com This steric hindrance effectively masks the cleavage sites, rendering the peptidomimetic resistant to degradation and thereby increasing its half-life and bioavailability in a biological system. longdom.org The introduction of such non-natural, sterically hindered amino acids is a well-established strategy for improving the in vivo stability of peptide-based drug candidates. nih.gov

Design Principles for this compound-Based Peptidomimetics

The integration of this compound into peptidomimetic structures can be achieved through several design strategies, each offering unique advantages for tailoring the properties of the final molecule. nih.gov

Incorporation into Linear Peptide Sequences

| Peptide Sequence | Observed Conformation | Reference |

| Z-Dcp(1)-Dcp(2)-OCH(3) | Folded, α-pleated sheet like | nih.gov |

This table illustrates the conformational impact of incorporating this compound (Dcp) into a linear dipeptide.

Construction of Cyclic Peptidomimetics Featuring this compound

Cyclization is a widely employed strategy to further constrain the conformation of a peptide and enhance its stability and binding affinity. nih.govnih.govbeilstein-journals.orgnih.gov Incorporating this compound into a cyclic peptide scaffold combines the conformational restriction of the amino acid itself with the global constraint of the macrocycle. nih.govchemrxiv.org This dual approach can lead to highly rigid and potent peptidomimetics. The synthesis of such cyclic structures often involves the formation of a peptide bond between the N- and C-termini of a linear precursor that contains this compound. uu.nlbeilstein-journals.org The presence of the rigid this compound residue can facilitate the cyclization process by predisposing the linear peptide to adopt a conformation amenable to ring closure. These cyclic peptidomimetics are particularly promising for targeting challenging protein-protein interactions. nih.govfrontiersin.org

| Cyclic Peptidomimetic Design Strategy | Key Advantages |

| Head-to-tail cyclization | Enhanced conformational rigidity, increased proteolytic stability |

| Side-chain to side-chain cyclization | Introduction of diverse structural motifs |

| Backbone cyclization | Creation of novel topological structures |

This table outlines common strategies for constructing cyclic peptidomimetics and their associated benefits.

Hybrid Peptoid-Peptide Systems with this compound Analogues

Peptoids, or N-substituted glycines, are another class of peptidomimetics known for their exceptional proteolytic stability. cem.comjneurology.com Creating hybrid structures that combine amino acids like this compound with peptoid residues offers a powerful approach to fine-tune the properties of a peptidomimetic. frontiersin.orgunibe.ch In such a hybrid, the this compound analogue would provide conformational constraint and mimic a natural amino acid side chain, while the peptoid components would ensure high resistance to enzymatic degradation and potentially enhance cell permeability. cem.comnih.govmdpi.com The synthesis of these hybrids can be achieved through a combination of standard peptide synthesis techniques and the sub-monomer method used for peptoid synthesis. cem.commdpi.com This modular approach allows for the creation of a diverse library of hybrid structures with a wide range of properties. frontiersin.org The combination of peptide and peptoid features in a single molecule holds great promise for the development of novel therapeutics with improved pharmacological profiles. unibe.chmdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of this compound Peptidomimetics

The incorporation of conformationally constrained amino acids is a cornerstone of peptidomimetic design, aiming to enhance potency, selectivity, and metabolic stability by reducing the inherent flexibility of peptide chains. This compound (Dcp), a Cα,α-disubstituted glycine (B1666218), serves as a potent tool in this regard. Structure-activity relationship (SAR) studies involving Dcp-containing peptidomimetics indicate that the compound's conformational rigidity is a primary determinant of biological potency and specificity. researchgate.net

The cyclopropyl (B3062369) groups of Dcp significantly restrict the available conformational space of the peptide backbone, forcing it to adopt well-defined secondary structures. This induced conformation can pre-organize the pharmacophoric elements of the peptidomimetic into a bioactive orientation, leading to a lower entropic penalty upon binding to its biological target. The result is often enhanced binding affinity and, consequently, higher potency.

Research on synthetic dipeptides containing Dcp has provided insight into its structural influence. For instance, the crystal structure of the protected dipeptide Z-Dcp¹-Dcp²-OCH₃ reveals that both Dcp residues adopt a folded conformation. researchgate.net This rigid structure is crucial for its activity profile. The overarching principle derived from such studies is that the conformational rigidity imparted by the Dcp scaffold directly correlates with the potency and specificity of the peptidomimetic. researchgate.net This makes this compound a valuable building block for designing peptidomimetics with a long-lasting biological effect, as the constrained conformation can also confer resistance to enzymatic degradation. researchgate.net

Table 1: Research Findings on this compound (Dcp) Peptidomimetics

| Compound/Peptide Fragment | Key Structural Feature | Observation | Implication for SAR | Source |

| Z-Dcp¹-Dcp²-OCH₃ | Contains two consecutive this compound residues. | Both Dcp residues are in a folded conformation, leading to an overall α-pleated sheet-like structure. | The conformational rigidity induced by Dcp determines the molecule's potency and specificity. | researchgate.net |

| General Dcp-containing Peptidomimetics | Incorporation of the Dcp scaffold. | The scaffold reduces the flexibility of the peptide chain. | The constrained conformation can lead to a longer biological half-life and enhanced receptor binding. | researchgate.net |

This compound as a Scaffold for Foldamer Chemistry

Foldamers are synthetic oligomers that mimic the ability of proteins and nucleic acids to adopt specific, well-defined three-dimensional structures. nih.govwisc.edu The design of novel foldamers relies on identifying monomeric building blocks that can reliably induce a particular secondary structure. This compound has emerged as a promising candidate for this purpose, acting as a molecular scaffold to stabilize folded conformations in synthetic peptides. researchgate.net

The unique structural properties of Dcp, particularly the steric bulk and conformational constraints imposed by its two cyclopropyl rings, guide the folding of the oligomer chain. Investigations into the conformational preferences of Dcp have shown that it can serve as a tool to stabilize these folded structures. researchgate.net

Table 2: Conformational Parameters of a this compound-Containing Dipeptide

| Parameter | Description | Observed Value/Structure | Significance in Foldamer Chemistry | Source |

| Backbone Conformation | The dihedral angles (phi, psi) of the peptide backbone. | Both Dcp residues exhibit folded conformations. | Indicates a strong intrinsic preference for a specific, non-extended structure, which is a key requirement for a foldamer scaffold. | researchgate.net |

| Overall Structure | The secondary structure adopted by the dipeptide. | The peptide organizes into an α-pleated sheet conformation. | Demonstrates that Dcp can induce a recognized secondary structure element, even in a very short oligomer. | researchgate.net |

| Molecular Status | Classification as a molecular tool. | Dcp is suggested to be a "molecular tool to stabilize folded conformations." | Highlights its utility and potential for the rational design of more complex foldamer architectures. | researchgate.net |

Applications of Dicyclopropylglycine in Chemical Biology Research

Dicyclopropylglycine as a Molecular Probe for Biomolecular Interactions

Molecular probes are essential for understanding the intricate dance of molecules within a cell. xray.czgla.ac.uk They allow scientists to observe and measure interactions between biomolecules like proteins, DNA, and lipids, which are fundamental to cellular processes. this compound, with its distinct structure, can be incorporated into peptides and other molecules to create specialized probes for studying these interactions. dbcls.jp

The creation of effective molecular probes requires careful design and synthesis. rsc.org Researchers often employ techniques like solid-phase peptide synthesis to build probes, attaching a reactive component, or "warhead," to the molecule's end. nih.gov In the context of this compound, this could involve synthesizing peptides where this unique amino acid is strategically placed. The design process is crucial, considering factors like the attachment site of the probe and the linker used to connect it to a reporter molecule, such as a fluorescent dye or biotin. nih.gov This modular or "cassette-like" design allows for flexibility in creating a variety of probes for different applications. nycu.edu.tw

| Probe Design Strategy | Key Considerations | Synthesis Technique |

| Cassette-like Design | Flexibility for linker/reporter combinations. nycu.edu.tw | Solid-phase peptide synthesis. nih.gov |

| Site of Attachment | Crucial for probing specific interactions. nih.gov | Chemical ligation. |

| Linker Design | Influences probe's stability and function. nih.gov | Click chemistry. nih.gov |

Protein-protein interactions (PPIs) are central to a vast array of cellular functions, from signal transduction to controlling the cell cycle. researchgate.net Dysfunctional PPIs are often implicated in diseases, making them important targets for drug discovery. domainex.co.uk this compound-containing peptides can be used as tools to study these interactions. By incorporating this amino acid into a peptide that mimics a natural binding partner, researchers can investigate the forces that govern these interactions, such as hydrogen bonds and van der Waals forces. researchgate.net Techniques like co-immunoprecipitation and pull-down assays can then be used to identify and analyze these interactions. cmpcollege.ac.innih.gov Crosslinking reagents can also be employed to "freeze" transient interactions, allowing for their isolation and further study. thermofisher.com

Many physiological processes are controlled by the binding of peptides to G protein-coupled receptors (GPCRs). nih.gov Understanding how these peptides bind is crucial for developing new drugs. This compound can be incorporated into synthetic peptides to probe the binding pockets of these receptors. By systematically replacing natural amino acids with this compound, researchers can map the key residues involved in the interaction. This approach helps to understand the "message-address" concept of peptide binding, where different parts of the peptide are responsible for binding and activation. nih.gov Techniques like surface plasmon resonance (SPR) can be used to measure the binding affinity and kinetics of these modified peptides in real-time. xray.cznih.gov

Applications in Studying Protein-Protein Interactions

Role of this compound in Enzyme Mechanism Elucidation

Enzymes are the catalysts of life, and understanding their mechanisms is a cornerstone of biochemistry and drug design. This compound can be a valuable tool in this endeavor by helping to probe the intricate workings of enzyme active sites.

One powerful technique for studying enzyme mechanisms is the use of substrate analogues. These are molecules that resemble the natural substrate but are modified in a way that allows researchers to trap or observe specific steps in the catalytic cycle. utexas.edu this compound can be incorporated into these analogues to probe the enzyme's active site. For example, in the study of 1-aminocyclopropane-1-carboxylate (ACC) deaminase, a pyridoxal-5′-phosphate (PLP) dependent enzyme, analogues of the substrate ACC are used to investigate the unusual mechanism of cyclopropane (B1198618) ring opening. utexas.edu Similarly, adenosine (B11128) sulfamate (B1201201) analogues have been used as mechanism-based inhibitors to study enzymes like ubiquitin-activating enzyme (UAE). nih.gov The incorporation of this compound into such analogues could provide unique insights into the steric and electronic requirements of the active site.

| Enzyme | Mechanistic Question | Approach |

| 1-Aminocyclopropane-1-carboxylate (ACC) Deaminase | Mechanism of cyclopropane ring opening. utexas.edu | Use of substrate analogues to probe the active site. utexas.edu |

| Ubiquitin-Activating Enzyme (UAE) | Substrate-assisted inhibition. nih.gov | Use of adenosine sulfamate analogues as inhibitors. nih.gov |

| Cyclodityrosine Synthetase | Formation of cyclo(L-Tyr-L-Tyr). researchgate.net | Mutagenesis and radioactive labeling to identify intermediates. researchgate.net |

Enzymes are not static structures; they often undergo conformational changes as they bind to substrates and catalyze reactions. mdpi.com These changes can be crucial for their function. nih.govnih.gov By substituting natural amino acids with this compound in an enzyme's active site or in a peptide substrate, researchers can probe these conformational dynamics. The bulky and rigid nature of the dicyclopropyl group can restrict or alter the normal conformational flexibility, and the resulting changes in enzyme activity can provide valuable information about the importance of those conformations for catalysis. For example, studies on kinases have shown that inhibitors can select for specific "on" or "off" conformational states. nih.govelifesciences.org Incorporating this compound into kinase inhibitors could be a novel strategy to further investigate and control these conformational equilibria.

Incorporation into Substrate Analogues for Mechanistic Studies

This compound in the Design of Constrained Peptides for Structural Biology Studies

The precise control of peptide conformation is a central goal in chemical biology and drug design. Unstructured peptides are often susceptible to enzymatic degradation and may not bind effectively to their biological targets. The introduction of conformational constraints can pre-organize a peptide into its bioactive shape, enhancing binding affinity, stability, and specificity. iptonline.comnih.gov this compound (Dcp), a Cα,α-disubstituted glycine (B1666218), has emerged as a valuable tool for inducing specific, folded conformations in peptides. nih.govresearchgate.net

The dicyclopropyl substitution at the α-carbon sterically restricts the available conformational space of the peptide backbone, significantly influencing the local and global structure. researchgate.net Research into the conformational preferences of Dcp has provided detailed insights into its structure-directing properties. A key study involved the synthesis and crystal structure analysis of a protected dipeptide, Z-Dcp(1)-Dcp(2)-OCH(3). nih.gov The analysis revealed that both Dcp residues adopt a folded conformation. nih.govresearchgate.net This steric hindrance forces the peptide backbone into a well-defined structure.

Table 1: Conformational Characteristics of this compound in a Model Dipeptide This table summarizes the crystallographic findings for the model peptide Z-Dcp(1)-Dcp(2)-OCH(3), illustrating the conformational-directing effect of the Dcp residue.

| Feature | Observation | Significance | Source(s) |

| Residue Conformation | Both Dcp residues are in a folded conformation. | The bulky dicyclopropyl groups restrict free rotation, forcing a specific backbone torsion angle. | nih.gov, researchgate.net |

| Overall Structure | Alpha-pleated sheet | Demonstrates a predictable and stable secondary structure induced by Dcp. | nih.gov |

| Comparison | Similar to peptides with alternating D/L residues | Places Dcp within a class of conformation-directing amino acids. | nih.gov, researchgate.net |

| Potential Application | Molecular tool to stabilize folded conformations | Useful for designing peptides with predetermined shapes for structural and functional studies. | researchgate.net, researchgate.net |

Investigation of Membrane Transport Mechanisms Using this compound Analogues

The study of how molecules traverse cell membranes is fundamental to understanding cellular homeostasis, nutrient uptake, and drug delivery. openaccessjournals.com Ion channels and membrane transporters are key proteins in this process, and molecular probes, including amino acid analogues, are often used to investigate their mechanisms. frontiersin.orgnih.gov These probes can be fluorescently labeled or possess other properties that allow for the tracking of transport events and the characterization of transporter-substrate interactions. nih.gov

The general strategy involves designing analogues that are recognized by specific transport systems. plos.org For instance, fluorescent analogues of natural substrates can be used in live-cell imaging to visualize uptake, intracellular trafficking, and efflux, providing insights into the dynamics of transport. nih.gov Similarly, studies on ion channels, which are critical for electrochemical signaling, often employ molecular biology and biophysical techniques to understand their gating mechanisms and selectivity. nih.govkuleuven.be

While the use of amino acid analogues is a common approach in membrane transport research, specific studies detailing the application of this compound analogues for investigating these mechanisms are not prominent in the surveyed scientific literature. The unique steric bulk of the dicyclopropyl group could potentially influence interactions with transporter binding pockets, but dedicated research to explore Dcp analogues as probes for membrane transport systems has not been widely reported. Therefore, while the field relies heavily on substrate analogues, the specific role of this compound derivatives in this context remains an area for future exploration.

Applications in Chemical Labeling and Derivatization Strategies

Chemical labeling and derivatization are essential techniques in chemical biology for the detection, isolation, and functional study of biomolecules. rsc.org These strategies involve attaching a tag or modifying a functional group to endow the molecule with new properties, such as fluorescence for imaging, an affinity handle for purification, or improved analytical characteristics for mass spectrometry. rsc.orgrsc.org

Amino acids and peptides are common targets for such modifications due to the presence of reactive functional groups, primarily the N-terminal amine and the C-terminal carboxylic acid, as well as reactive side chains. nih.gov Bioorthogonal labeling reactions, which proceed in complex biological environments without interfering with native processes, are particularly powerful. thermofisher.com Common strategies include reactions targeting amines, carboxylic acids, thiols, and ketones. rsc.org

This compound, as an α-amino acid, possesses a primary amine group and a carboxylic acid group. These functional groups are amenable to a wide range of well-established derivatization reactions. For example, the amine group can be targeted by N-hydroxysuccinimide (NHS) esters, isothiocyanates, and other amine-reactive probes. The carboxylic acid group can be activated and coupled to other molecules via amidation reactions. nih.gov

Although the fundamental chemistry allows for the derivatization of this compound, its primary application has been in peptide synthesis to control conformation. scribd.com The use of this compound specifically as a scaffold for developing novel chemical labeling or derivatization reagents is not a widely documented area of research. However, any peptide containing Dcp could be subjected to standard labeling protocols that target its terminal functional groups or the functional groups of other amino acids in the sequence.

Table 2: Potential Derivatization Strategies for this compound This table outlines general chemical labeling strategies that could theoretically be applied to the functional groups present in this compound.

| Functional Group on Dcp | Derivatization Strategy | Reagent Class Example | Resulting Application | Source(s) |

| α-Amino Group (-NH2) | Acylation | N-Hydroxysuccinimide (NHS) Esters | Attachment of fluorophores, biotin, or other tags. | rsc.org, rsc.org |

| α-Amino Group (-NH2) | Isothiocyanate Reaction | Fluorescein isothiocyanate (FITC) | Fluorescent labeling for imaging or flow cytometry. | rsc.org |

| α-Carboxyl Group (-COOH) | Carbodiimide-mediated Amidation | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Coupling to amine-containing molecules or surfaces. | nih.gov |

| α-Carboxyl Group (-COOH) | Isotope Labeling | N,N-Dimethyl ethylenediamine (B42938) (DMED) | Quantitative mass spectrometry analysis. | nih.gov |

Advanced Spectroscopic and Computational Approaches in Dicyclopropylglycine Research

Synergistic Application of NMR and X-ray Crystallography for Structural Determination

The precise three-dimensional arrangement of atoms in dicyclopropylglycine is fundamental to understanding its influence on peptide conformation. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the two primary techniques for determining molecular structure at atomic resolution. nih.govfu-berlin.de While X-ray crystallography provides a static, high-resolution snapshot of a molecule in its crystalline state, NMR spectroscopy offers insights into the dynamic structure and conformational flexibility of molecules in solution. fu-berlin.deresearchgate.net The combination of these two methods provides a comprehensive understanding of a molecule's structural landscape. nih.govdigitellinc.com

While a synergistic study combining both X-ray and NMR specifically for a this compound-containing peptide is not yet prominent in the literature, the principles of such an approach are well-established. nih.govdigitellinc.com NMR data, such as Nuclear Overhauser Effects (NOEs) and J-couplings, can define the optimal construct for crystallization and provide initial structural models. digitellinc.com These models can then be used to solve the phase problem in X-ray crystallography through molecular replacement. mdpi.com Conversely, a crystal structure can provide a starting point for refining solution-state NMR studies, helping to resolve ambiguities and provide a more complete picture of the conformational dynamics. osti.gov For instance, variable temperature NMR experiments can identify intramolecular hydrogen bonds, which are crucial for the stability of folded structures observed in crystals. digitellinc.com

Table 1: Key Structural Determination Techniques for this compound

| Technique | Information Provided | Relevance to this compound |

| X-ray Crystallography | High-resolution, static 3D structure in the solid state. | Revealed the folded conformation of Dcp in a dipeptide, promoting an α-pleated sheet structure. mdpi.comreddit.com |

| NMR Spectroscopy | 3D structure and conformational dynamics in solution, intermolecular interactions. | Can be used to study the flexibility of the cyclopropyl (B3062369) rings and their influence on peptide backbone dynamics in a solution environment, complementing the static crystal structure. fu-berlin.dedigitellinc.com |

| Synergistic Approach | A more complete and accurate structural model, bridging solid-state and solution-state conformations. | NMR-derived models can aid in solving crystal structures, while crystal structures can refine NMR data interpretation. nih.govmdpi.com |

Advanced Computational Chemistry for Predicting and Validating this compound Behavior

Computational chemistry has become an indispensable tool in modern chemical research, allowing for the prediction and validation of molecular properties and behavior. youtube.com For a unique amino acid like this compound, computational methods provide insights that can be difficult to obtain experimentally.

Enhanced Sampling Molecular Dynamics for Conformational Space Exploration

While standard molecular dynamics (MD) simulations can provide a picture of molecular motion, they are often insufficient to explore the entire conformational landscape of a flexible molecule within a reasonable timeframe. vapourtec.com Enhanced sampling techniques are therefore employed to overcome energy barriers and accelerate the exploration of different conformations. osti.gov

For peptides containing this compound, methods like Replica-Exchange Molecular Dynamics (REMD) and Metadynamics can be used to thoroughly sample the Ramachandran space. These simulations can reveal the accessible (φ, ψ) dihedral angles of the Dcp residue and how they are constrained by the bulky cyclopropyl groups. This information is critical for predicting the secondary structures that Dcp is likely to promote in a peptide chain. nih.gov The development of specialized force fields for strained ring systems, such as those containing cyclopropane (B1198618), is an important aspect of ensuring the accuracy of these simulations. nih.gov

Machine Learning and AI in this compound Research

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing drug discovery and materials science. osti.govcsic.espeptisystems.comnih.gov In the context of non-canonical amino acids like this compound, ML models can be trained to predict various properties, such as binding affinity to a target protein or the impact on peptide solubility. peptisystems.com